tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound that belongs to the spirocyclic amines class.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate can be synthesized through a multistep procedure. The synthesis begins with the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with p-toluenesulfonyl hydrazide. This is followed by cyclization using 2-oxo-2-phenylethyl isocyanide. The yield of the final product is approximately 26%.
Industrial Production Methods
While specific industrial production methods for tert-butyl 1-formyl-2-azaspiro[3
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as a lead compound for developing novel anticancer and antibacterial agents.
Medicine: It can be incorporated into drug delivery systems for targeted drug delivery to specific cells or tissues.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate exerts its effects involves inducing apoptosis and inhibiting the growth of cancer cells. This is achieved through interactions with specific molecular targets and pathways, although the exact targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2763750-65-6 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3-formyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-12(5-4-6-12)9(13)7-14/h7,9H,4-6,8H2,1-3H3 |
InChI Key |
NHCDNEUHLJIDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C=O)CCC2 |
Purity |
95 |
Origin of Product |
United States |
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